molecular formula C25H27NO6 B10921697 2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10921697
M. Wt: 437.5 g/mol
InChI Key: RTAQEHIFPNSBIV-UHFFFAOYSA-N
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Description

2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an epoxyisoindole core, which is known for its stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the epoxyisoindole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the 3,4-diethoxybenzyl group: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the epoxyisoindole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The epoxyisoindole core can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzyl alcohol: This compound shares a similar benzyl group but lacks the epoxyisoindole core.

    1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium: This compound has a similar aromatic structure but differs in its core structure.

Uniqueness

The uniqueness of 2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione lies in its epoxyisoindole core, which provides stability and reactivity that are not present in the similar compounds mentioned above. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-[(3,4-diethoxyphenyl)methoxy]phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C25H27NO6/c1-3-29-18-10-5-15(13-21(18)30-4-2)14-31-17-8-6-16(7-9-17)26-24(27)22-19-11-12-20(32-19)23(22)25(26)28/h5-10,13,19-20,22-23H,3-4,11-12,14H2,1-2H3

InChI Key

RTAQEHIFPNSBIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4C5CCC(C4C3=O)O5)OCC

Origin of Product

United States

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